ethyl 2-[[3-(4-fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetate
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Overview
Description
Ethyl 2-[[3-(4-fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetate is a useful research compound. Its molecular formula is C20H16FN3O3S and its molecular weight is 397.42. The purity is usually 95%.
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Scientific Research Applications
Potent Dual Inhibitor for Tyrosine Kinases
A derivative synthesized using the S-arylation method, namely ethyl 2-((3-(4-fluorophenyl)-6-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio) acetate, has been identified as a potent dual inhibitor for VEGFR-2 and EGFR tyrosine kinases. This compound exhibited potent cytotoxic activity against human cervical cancer (HeLa), human lung adenocarcinoma (A549), and triple negative breast cancer (MDA-MB-231) cells. It displayed inhibitory activity towards VEGFR-2 and EGFR tyrosine kinases, reflecting its potential as an effective anti-cancer agent (Riadi et al., 2021).
Novel Synthetic Pathways
Innovative synthetic pathways involving ethyl 2-[[3-(4-fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetate derivatives have led to the creation of new compounds with potential therapeutic applications. For example, the synthesis of 5,7-diaryl-5,6,7,8-tetrahydro-1H-pyrido[3,4-b][1,4]thiazin-2(3H)-ones through a novel tandem Mannich-enamine-substitution sequence has opened new avenues for chemical research and drug discovery (Raja & Perumal, 2006).
Antimicrobial Activities
Another study focused on thiazole derivatives, including ethyl 2-(4-oxo-4,5-dihydro-thiazol-2-yl)-3-phenyl-2-butenoate, and its reactivity towards various reagents to produce compounds with significant antimicrobial activities against bacterial and fungal isolates. This research highlights the potential of these derivatives in developing new antimicrobial agents (Wardkhan et al., 2008).
Anti-Helicobacter pylori Agents
A set of derivatives based on a 2-([3-[(1H-benzimidazol-2-ylsulfanyl)methyl]-phenyl]sulfanyl)-1-ethanol scaffold, including those similar to this compound, displayed potent activities against the gastric pathogen Helicobacter pylori. These compounds met significant in vitro microbiological criteria, showing promise as novel anti-H. pylori agents (Carcanague et al., 2002).
Mechanism of Action
Target of action
Indole derivatives have been found to bind with high affinity to multiple receptors , which could potentially be the targets of “ethyl 2-{[3-(4-fluorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetate”.
Biochemical pathways
Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that “ethyl 2-{[3-(4-fluorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetate” could potentially affect a wide range of biochemical pathways.
Properties
IUPAC Name |
ethyl 2-[[3-(4-fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN3O3S/c1-2-27-16(25)11-28-20-23-17-14-5-3-4-6-15(14)22-18(17)19(26)24(20)13-9-7-12(21)8-10-13/h3-10,22H,2,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFULQEQUIHDDMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC2=C(C(=O)N1C3=CC=C(C=C3)F)NC4=CC=CC=C42 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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